2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide is a complex organic compound that features a benzodioxepin ring system and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide typically involves multiple steps. The initial step often includes the formation of the benzodioxepin ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve the introduction of the amino group and the sulfonamide moiety through nucleophilic substitution reactions. The final step usually involves the coupling of the benzodioxepin derivative with the sulfonamide-containing phenylpropanoic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzodioxepin ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medicinal chemistry research.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin ring system and may exhibit similar chemical reactivity and biological activity.
Sulfonamide-containing compounds: These compounds have the sulfonamide group, which is known for its antibacterial properties and potential therapeutic applications.
Uniqueness
2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide is unique due to the combination of the benzodioxepin ring and the sulfonamide group, which may confer distinct chemical and biological properties. This combination could result in enhanced stability, specificity, or activity compared to other similar compounds.
Properties
Molecular Formula |
C21H27N3O5S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C21H27N3O5S/c1-14-6-8-17(30(26,27)24(3)4)13-18(14)23-21(25)15(2)22-16-7-9-19-20(12-16)29-11-5-10-28-19/h6-9,12-13,15,22H,5,10-11H2,1-4H3,(H,23,25) |
InChI Key |
MDIVJUZJZCDYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)NC2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.